molecular formula C16H22N4O2S B4537823 isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate

isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B4537823
M. Wt: 334.4 g/mol
InChI Key: RQDYTBUJYKIFJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step synthetic routes starting from simpler thiophene compounds. A common approach includes the cyclization of mercaptouracil derivatives or chloro-substituted thiophenes, followed by nucleophilic substitution reactions to introduce various functional groups, such as piperazine units. Specific methods have been developed to efficiently introduce the isopropyl and methyl-piperazinyl groups into the thieno[2,3-d]pyrimidine core, leading to compounds with enhanced pharmacological profiles (Mattioda et al., 1975), (Jang et al., 2010).

Molecular Structure Analysis

Thieno[2,3-d]pyrimidines, including isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate, are characterized by a fused ring structure combining thiophene and pyrimidine rings. The introduction of the isopropyl and methyl-piperazinyl groups at specific positions significantly influences the molecular conformation and electronic distribution, potentially affecting the interaction with biological targets. Advanced analytical techniques, such as NMR and X-ray crystallography, are employed to elucidate the detailed molecular structure of these compounds (Clark & Hitiris, 1984).

Chemical Reactions and Properties

The chemical reactivity of isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate is influenced by its functional groups and the thieno[2,3-d]pyrimidine core. These molecules can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and modifications at the piperazine unit. The presence of the carboxylate group offers additional pathways for chemical modifications, making it a versatile intermediate for further synthetic applications (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties of isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate, such as solubility, melting point, and stability, are critical for its handling and application in various contexts. These properties are determined by the molecular structure and the nature of the substituents attached to the thieno[2,3-d]pyrimidine scaffold. Understanding these properties is essential for the development of pharmaceutical formulations and materials processing (Bakhite, Geies, & El-kashef, 2002).

properties

IUPAC Name

propan-2-yl 5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-10(2)22-16(21)13-11(3)12-14(17-9-18-15(12)23-13)20-7-5-19(4)6-8-20/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDYTBUJYKIFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate
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isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate
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isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate

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